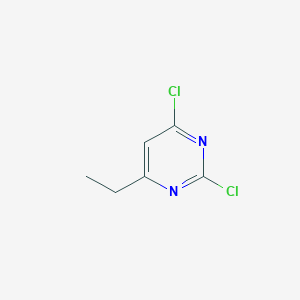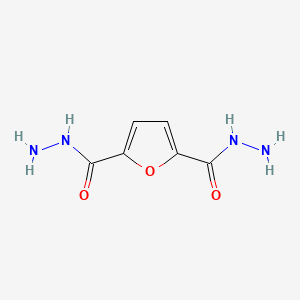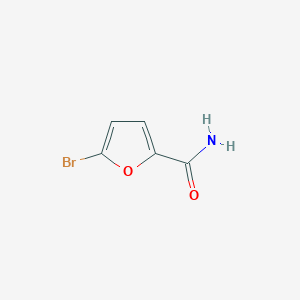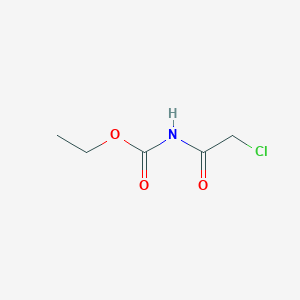
2,4-Dichloro-6-ethylpyrimidine
概要
説明
2,4-Dichloro-6-ethylpyrimidine is a chemical compound with the molecular formula C6H6Cl2N2 . It is used in various chemical reactions and has a molecular weight of 177.03 .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6-ethylpyrimidine involves the use of organolithium reagents . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydro adduct . The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6-ethylpyrimidine consists of a pyrimidine ring with two chlorine atoms and an ethyl group attached to it .Chemical Reactions Analysis
2,4-Dichloro-6-ethylpyrimidine undergoes various chemical reactions. For instance, it undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .Physical And Chemical Properties Analysis
2,4-Dichloro-6-ethylpyrimidine is a liquid at room temperature . It has a boiling point of 245.5±20.0 C at 760 mmHg . It is recommended to store it at -20C, sealed storage, away from moisture .科学的研究の応用
Here’s a brief overview of the application:
Specific Scientific Field
Organic Chemistry, specifically the synthesis of pyrimidine derivatives .
Summary of the Application
2,4-Dichloro-6-ethylpyrimidine is used as a starting material in the synthesis of pyrimidine derivatives. These derivatives are common in many natural products and synthetic drugs, and they often exhibit antibacterial and antimicrobial activities .
Methods of Application or Experimental Procedures
The synthesis involves the use of organolithium reagents for nucleophilic attack on pyrimidines. The reaction is highly regioselective, favoring the formation of C-4 substituted products .
Results or Outcomes
The result of this process is the formation of new pyrimidine derivatives. The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Specific Scientific Field
Summary of the Application
2,4-Dichloro-6-ethylpyrimidine is used in the synthesis of various pharmacologically active decorated diazines, including pyrimidines . These compounds have a wide range of clinical applications .
Methods of Application or Experimental Procedures
The synthetic approaches applied in preparing these pharmacologically active decorated diazines involve various chemical reactions, including the use of different reagents and catalysts . The specific methods and procedures can vary depending on the desired end product .
Results or Outcomes
The outcomes of these synthetic processes are new compounds with potential therapeutic applications. These include, but are not limited to, modulation of myeloid leukemia, treatment of breast cancer and idiopathic pulmonary fibrosis, antimicrobial and antifungal activities, antiparasitic effects, diuretic properties, antitumor activities, and many more .
Specific Scientific Field
Summary of the Application
2,4-Dichloro-6-ethylpyrimidine is used in the synthesis of various materials, including polymers and resins . These materials can have a wide range of applications, from construction to electronics .
Methods of Application or Experimental Procedures
The synthetic processes involve various chemical reactions, including polymerization and cross-linking . The specific methods and procedures can vary depending on the desired end product .
Results or Outcomes
The outcomes of these synthetic processes are new materials with potential industrial applications. These include, but are not limited to, high-strength plastics, resins for coatings, and materials for electronic devices .
Safety And Hazards
2,4-Dichloro-6-ethylpyrimidine is classified as a hazardous substance. It is corrosive and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate safety measures, including wearing personal protective equipment and avoiding inhalation or contact with skin and eyes .
特性
IUPAC Name |
2,4-dichloro-6-ethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-2-4-3-5(7)10-6(8)9-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGCKSCTOWFFRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289014 | |
| Record name | 2,4-dichloro-6-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-ethylpyrimidine | |
CAS RN |
6554-65-0 | |
| Record name | 2,4-Dichloro-6-ethylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6554-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 58568 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006554650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6554-65-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dichloro-6-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-ethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B1330240.png)










